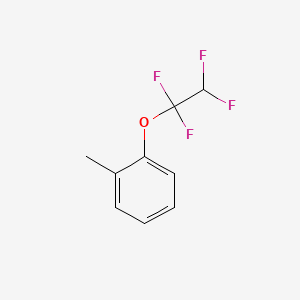

1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene

Description

Properties

IUPAC Name |

1-methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-6-4-2-3-5-7(6)14-9(12,13)8(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXFFMAUQJFAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194979 | |

| Record name | alpha,alpha,beta,beta-Tetrafluoro-2-methylphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42145-66-4 | |

| Record name | 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42145-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,beta,beta-Tetrafluoro-2-methylphenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042145664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha,beta,beta-Tetrafluoro-2-methylphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,β,β-tetrafluoro-2-methylphenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic ether with potential applications in the pharmaceutical, agrochemical, and materials science sectors. The document details a robust synthetic methodology based on the Williamson ether synthesis, offering insights into the reaction mechanism, experimental protocol, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the preparation of this and related fluorinated molecules.

Introduction: The Significance of Fluorinated Aryl Ethers

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In drug discovery, for instance, fluorination can enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby positively impacting the pharmacokinetic and pharmacodynamic profile of a compound. Aryl ethers containing the 1,1,2,2-tetrafluoroethoxy moiety are of particular interest due to the unique electronic properties conferred by the partially fluorinated ethyl group. 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene, also known as 2-(1,1,2,2-tetrafluoroethoxy)toluene, serves as a valuable building block for the synthesis of more complex molecules in various fields of chemical research.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely applicable method for the preparation of unsymmetrical ethers such as 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene is the Williamson ether synthesis.[1][2] This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The reaction proceeds via an SN2 mechanism, where the oxygen anion of a deprotonated phenol attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-oxygen bond.[3]

The synthesis of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene commences with the deprotonation of o-cresol (2-methylphenol) using a suitable base to form the corresponding sodium or potassium o-cresolate. This phenoxide then acts as the nucleophile, attacking a tetrafluoroethyl electrophile to yield the desired ether.

Causality in Experimental Choices

The selection of reagents and reaction conditions is critical for the successful and efficient synthesis of the target molecule.

-

Choice of Base: Strong bases are required to quantitatively deprotonate the weakly acidic phenolic proton of o-cresol. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed for this purpose. Sodium hydroxide (NaOH) can also be used, particularly under phase-transfer catalysis conditions.[4][5]

-

The Tetrafluoroethylating Agent: The electrophilic partner in this reaction is a key component. While tetrafluoroethylene (TFE) itself can react with alkoxides under pressure, a more convenient and laboratory-friendly approach involves the use of a tetrafluoroethyl halide, such as 1-iodo-1,1,2,2-tetrafluoroethane or 1-bromo-1,1,2,2-tetrafluoroethane. These reagents provide a good leaving group (iodide or bromide) for the SN2 displacement.

-

Solvent Selection: A polar aprotic solvent is ideal for Williamson ether synthesis as it can solvate the cation of the phenoxide, leaving the oxygen anion more nucleophilic. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| o-Cresol | C₇H₈O | 108.14 | ≥99% | Sigma-Aldrich |

| Sodium Hydride | NaH | 24.00 | 60% dispersion in mineral oil | Sigma-Aldrich |

| 1-Iodo-1,1,2,2-tetrafluoroethane | C₂HF₄I | 227.93 | ≥98% | Fluorochem |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥99.8% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Aqueous | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |

Step-by-Step Synthesis

Step 1: Formation of Sodium o-cresolate

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add o-cresol (10.81 g, 100 mmol).

-

Add 100 mL of anhydrous dimethylformamide (DMF) to the flask to dissolve the o-cresol.

-

Under a gentle stream of nitrogen, carefully add sodium hydride (4.40 g of a 60% dispersion in mineral oil, 110 mmol) portion-wise to the stirred solution at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Hydrogen gas is evolved during the addition.

-

After the addition is complete, heat the reaction mixture to 60-70 °C for 1 hour to ensure complete formation of the sodium o-cresolate. The evolution of hydrogen gas should cease.

Step 2: Williamson Ether Synthesis

-

Cool the reaction mixture to room temperature.

-

Slowly add 1-iodo-1,1,2,2-tetrafluoroethane (25.07 g, 110 mmol) to the stirred solution of sodium o-cresolate via a dropping funnel over 30 minutes.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into 500 mL of ice-water.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted o-cresol, followed by a wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to afford 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene as a colorless liquid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene.

Caption: Synthetic workflow for 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene.

Characterization Data

The identity and purity of the synthesized 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₈F₄O |

| Molecular Weight | 208.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 175.9 °C at 760 mmHg[6] |

| Density | 1.235 g/mL[6] |

| Refractive Index | 1.4255[6] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the methyl protons around δ 2.2-2.4 ppm. The aromatic protons will appear as a multiplet in the range of δ 6.8-7.3 ppm. The proton of the tetrafluoroethoxy group will be a triplet of triplets due to coupling with the adjacent fluorine atoms, appearing significantly downfield.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display characteristic signals for the methyl carbon, the aromatic carbons, and the two carbons of the tetrafluoroethoxy group. The carbons attached to fluorine atoms will exhibit splitting due to C-F coupling.

-

¹⁹F NMR (CDCl₃, 376 MHz): The fluorine NMR will provide definitive evidence for the presence of the tetrafluoroethoxy group, showing two distinct multiplets corresponding to the -CF₂- and -CF₂H moieties.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

o-Cresol: Toxic and corrosive. Avoid skin contact and inhalation.[7]

-

Sodium Hydride: Highly reactive and flammable. Handle under an inert atmosphere and away from moisture.

-

1-Iodo-1,1,2,2-tetrafluoroethane: A volatile liquid. Handle in a well-ventilated fume hood.

-

Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be carried out in a certified chemical fume hood.

Conclusion

The Williamson ether synthesis provides a reliable and adaptable method for the preparation of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene. By carefully selecting the base, solvent, and tetrafluoroethylating agent, and by adhering to the detailed experimental protocol, researchers can efficiently synthesize this valuable fluorinated building block. The comprehensive characterization data and safety guidelines presented in this document will further aid in the successful and safe execution of this synthesis.

References

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

- The Williamson Ether Synthesis. (2020). In Laboratory Manual for Organic Chemistry 331. University of Wisconsin-La Crosse.

-

1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved from [Link]

-

Ashenhurst, J. (2024, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2018). Molbank, 2018(4), M1015. [Link]

-

o-Cresol: Properties, Reactions, Production And Uses. (n.d.). Chemcess. Retrieved from [Link]

-

NMR Solvent data chart. (n.d.). Eurisotop. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Methyl Ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene. (n.d.). SpectraBase. Retrieved from [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds. Chemical Reviews, 114(12), 6114–6153. [Link]

-

6.8: ¹³C NMR Spectroscopy. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

- Method for preparing o-cresol. (2010). Google Patents.

-

High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences, 10(3), 1483–1502. [Link]

-

Reaction scheme of the condensation of o–cresol and furfural. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzene, 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)-. (n.d.). Substance Details - SRS | US EPA. Retrieved from [Link]

-

1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene. (n.d.). Chemical Point. Retrieved from [Link]

-

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemcess.com [chemcess.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

physicochemical properties of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the , a fluorinated aromatic ether of significant interest to researchers in medicinal chemistry, materials science, and drug development. The document delineates the compound's chemical identity, structural features, and core physical properties. A significant focus is placed on spectroscopic characterization, offering detailed insights into the analytical signatures expected from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide proposes a robust synthetic pathway and outlines essential safety and handling protocols, delivering a holistic resource for laboratory professionals. All data and procedural recommendations are substantiated with authoritative references to ensure scientific integrity and practical applicability.

Introduction

Overview of Fluorinated Aromatic Ethers

Fluorinated organic compounds have become indispensable in modern chemical and pharmaceutical research. The incorporation of fluorine atoms into organic molecules can profoundly alter their electronic properties, lipophilicity, metabolic stability, and binding affinity, making them valuable motifs in drug design and advanced materials. Aromatic ethers containing the 1,1,2,2-tetrafluoroethoxy group (-OCF₂CF₂H) are particularly noteworthy. This substituent acts as a lipophilic hydrogen bond donor and can serve as a metabolically stable surrogate for other functional groups, enhancing the pharmacokinetic profile of active pharmaceutical ingredients.

Significance and Potential Applications of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene

1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene is a substituted toluene derivative that serves as a versatile chemical building block. Its ortho-substitution pattern offers a unique steric and electronic environment, making it a valuable precursor for synthesizing more complex molecules with specific three-dimensional arrangements. Potential applications span from the development of novel agrochemicals and pharmaceuticals to the creation of high-performance polymers and liquid crystals, where its thermal and chemical stability are advantageous.[1]

Scope of the Guide

This document is structured to provide a scientist-centric, in-depth analysis of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene. It moves beyond a simple data summary to include the rationale behind analytical characterization, proposed experimental workflows, and critical safety information.

Chemical Identity and Structure

The fundamental identity of the compound is established by its unique combination of a methyl and a tetrafluoroethoxy group on a benzene ring.

| Identifier | Value | Reference |

| Compound Name | 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene | [2][3] |

| CAS Number | 42145-66-4 | [3] |

| Molecular Formula | C₉H₈F₄O | [2][3] |

| Molecular Weight | 208.16 g/mol | [2][3] |

| Exact Mass | 208.051128 g/mol | [2] |

| InChI | InChI=1S/C9H8F4O/c1-6-4-2-3-5-7(6)14-9(12,13)8(10)11/h2-5,8H,1H3 | [2] |

| InChIKey | OHXFFMAUQJFAAF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC=CC=C1OC(F)(F)C(F)F |

Physicochemical Properties

The physical properties of the compound dictate its behavior in various experimental conditions and are crucial for process design, purification, and formulation. While specific experimental data for this exact isomer is sparse in publicly available literature, properties can be reliably inferred from closely related structural analogs.

| Property | Value (Estimated or from Analogs) | Notes and References |

| Physical State | Colorless Oil | Based on appearance of related fluorinated ethers.[4] |

| Boiling Point | ~170-180 °C | Estimated based on isomers and analogs. [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene boils at 176 °C[1], and (1,1,2,2-Tetrafluoroethoxy)benzene boils at 152-153 °C.[5] |

| Melting Point | Not Available | Not reported for this or closely related isomers.[1] |

| Density | ~1.27 g/cm³ at 25 °C | (1,1,2,2-Tetrafluoroethoxy)benzene has a density of 1.275 g/mL.[5] |

| Refractive Index | ~1.42 - 1.43 | (1,1,2,2-Tetrafluoroethoxy)benzene has a refractive index of 1.4200.[5] |

| Flash Point | ~65-75 °C | Estimated from isomers. [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene has a flash point of 70.5 °C.[1] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate). | Typical for moderately polar organic compounds. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral data and provide standardized protocols for their acquisition.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is essential for identifying the hydrogen environments in the molecule. The spectrum is predicted to show four distinct signals corresponding to the aromatic protons, the methyl group, and the terminal proton of the tetrafluoroethoxy moiety.

Predicted ¹H NMR Data (in CDCl₃):

-

~7.0-7.3 ppm (m, 4H): A complex multiplet corresponding to the four protons on the aromatic ring.

-

~6.0 ppm (tt, 1H): A triplet of triplets for the proton on the -CF₂H group, resulting from coupling to the adjacent CF₂ group and geminal H-F coupling.

-

~2.2 ppm (s, 3H): A singlet for the three protons of the methyl group.

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range from -1 to 13 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to identify the number of unique carbon environments. Due to the molecule's asymmetry, nine distinct signals are expected. A ¹³C NMR spectrum for this compound is available in the SpectraBase database.[6]

Predicted ¹³C NMR Signals (in CDCl₃):

-

~155 ppm (t): Quaternary aromatic carbon attached to the ether oxygen (C-O), split into a triplet by coupling to the adjacent CF₂ group.

-

~120-135 ppm (multiple signals): Four signals for the aromatic CH carbons and one for the quaternary carbon bearing the methyl group.

-

~115 ppm (tq): Carbon of the -OCF₂- group, appearing as a triplet of quartets due to coupling with adjacent fluorine and terminal proton.

-

~108 ppm (tt): Carbon of the -CF₂H group, appearing as a triplet of triplets.

-

~15 ppm: Signal for the methyl (-CH₃) carbon.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. Two distinct fluorine environments are present, which will give rise to two signals.

Predicted ¹⁹F NMR Data:

-

A signal corresponding to the -OCF₂- group, which would appear as a doublet of doublets due to coupling to the adjacent -CF₂H group.

-

A signal for the -CF₂H group, which would appear as a doublet of triplets due to coupling to the adjacent -OCF₂- group and the terminal proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for structural elucidation. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted MS (EI) Data:

-

Molecular Ion (M⁺): A peak at m/z = 208.05, corresponding to the exact mass of the parent molecule C₉H₈F₄O⁺.[2]

-

Key Fragments:

-

m/z = 107: Loss of the tetrafluoroethoxy radical (•OCF₂CF₂H), resulting in the stable benzyl/tropylium cation.

-

m/z = 103: Represents the tetrafluoroethoxy cation [CF₂CF₂H]⁺.

-

m/z = 91: A common fragment for toluene derivatives, corresponding to the tropylium cation [C₇H₇]⁺.

-

Caption: Predicted Electron Ionization (EI) fragmentation pathway for the title compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution (approx. 100 ppm) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The spectrum of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene will be dominated by absorptions from the C-F, C-O, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2950-2850 | Aliphatic (CH₃) C-H Stretch | Medium |

| 1600, 1490 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1280-1200 | Aryl-O (Ether) Stretch | Strong |

| 1150-1050 | C-F Stretch | Very Strong |

| 750 | Ortho-disubstituted C-H Bend | Strong |

Synthesis and Purification

Proposed Retrosynthetic Analysis

The most direct approach involves disconnecting the aryl-oxygen bond, leading back to commercially available 2-methylphenol (o-cresol) and a suitable tetrafluoroethylating agent.

Sources

1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene CAS number 42145-66-4

An In-depth Technical Guide to 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene

Foreword: This document provides a comprehensive technical overview of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 42145-66-4), a specialized fluorinated aromatic compound. As publicly available research on this specific molecule is limited, this guide synthesizes verified physicochemical data with established principles of medicinal and synthetic chemistry. The objective is to offer a foundational understanding for researchers, scientists, and drug development professionals, focusing on its structural attributes, potential synthetic routes, and the inferred utility of the tetrafluoroethoxy moiety in molecular design.

Molecular Identity and Physicochemical Profile

1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound characterized by an o-cresol core functionalized with a tetrafluoroethyl ether group. The strategic placement of fluorine atoms imparts unique electronic and steric properties that are of significant interest in the design of novel chemical entities.

Chemical Structure

The molecular structure consists of a benzene ring substituted with a methyl group and a 1,1,2,2-tetrafluoroethoxy group at adjacent positions (ortho substitution).

Caption: 2D Chemical Structure of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application. The data below has been aggregated from various chemical supplier databases.

| Property | Value |

| CAS Number | 42145-66-4 |

| Molecular Formula | C₉H₈F₄O |

| Molecular Weight | 208.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approx. 183-185 °C at 760 mmHg |

| Density | Approx. 1.25 g/cm³ |

| Refractive Index (n20/D) | Approx. 1.43 |

| Purity | Typically >98% (as supplied commercially) |

Synthetic Strategy: A Representative Pathway

While specific, peer-reviewed synthesis protocols for 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene are not widely published, a logical and efficient route can be proposed based on established organic chemistry reactions. The most plausible method is the O-alkylation of o-cresol with tetrafluoroethylene (TFE) under basic conditions.

Causality Behind Experimental Design: This pathway is chosen for its high atom economy and the commercial availability of the starting materials. O-cresol provides the core aromatic structure, while TFE is a common and reactive source of the tetrafluoroethyl group. The use of a base is critical to deprotonate the phenolic hydroxyl group of o-cresol, forming a more nucleophilic phenoxide ion, which readily attacks the electron-deficient double bond of TFE. The choice of a polar aprotic solvent like DMF or DMSO is to ensure the solubility of the reactants and to facilitate the nucleophilic substitution reaction.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a gas inlet, and a condenser. The system is purged with an inert gas (e.g., Nitrogen or Argon).

-

Base and Solvent Addition: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is added to the flask, followed by a stoichiometric amount of a suitable base (e.g., potassium hydroxide).

-

Deprotonation: o-Cresol is added dropwise to the stirred solution. The mixture is gently heated (e.g., to 50 °C) to ensure the complete formation of the potassium o-cresoxide salt.

-

TFE Addition: Tetrafluoroethylene (TFE) gas is then carefully bubbled through the reaction mixture. This step is exothermic and requires careful temperature control to prevent side reactions.

-

Reaction Monitoring: The reaction is monitored by taking aliquots and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of o-cresol and the formation of the product.

-

Aqueous Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layers are combined.

-

Purification: The combined organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by fractional vacuum distillation to yield the final product.

Applications in Drug Development: The Role of the Tetrafluoroethoxy Group

While 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene is primarily a building block, the incorporation of the tetrafluoroethoxy moiety it carries is a strategic decision in medicinal chemistry. This group acts as a powerful modulator of key pharmacokinetic and pharmacodynamic properties.

Trustworthiness and Rationale: The principles described below are not specific to this single molecule but are widely accepted and validated across numerous drug discovery programs. The introduction of fluorine is a field-proven strategy to enhance drug-like properties. The tetrafluoroethoxy group offers a more nuanced alternative to simpler fluorinations like the trifluoromethyl group.

Modulation of Physicochemical Properties

Caption: Key property modulations by the tetrafluoroethoxy group in drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) family. By introducing the tetrafluoroethoxy group at a metabolically vulnerable position on a drug candidate, chemists can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

-

Lipophilicity and Permeability: Fluorine is highly electronegative but also lipophilic. The addition of a tetrafluoroethoxy group significantly increases the lipophilicity (LogP) of a molecule. This can enhance its ability to cross cellular membranes and the blood-brain barrier, which is critical for targeting intracellular proteins or the central nervous system.

-

Conformational Control: The steric bulk of the tetrafluoroethoxy group can be used to control the conformation of a molecule. It can lock a molecule into a specific, biologically active conformation, enhancing its binding affinity and selectivity for its target protein.

-

pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic or basic functional groups. This allows for fine-tuning the ionization state of a drug at physiological pH, which in turn affects its solubility, receptor interaction, and absorption.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. Based on available Safety Data Sheets (SDS):

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Hazards: May cause skin and eye irritation. Avoid inhalation of vapors.

Conclusion

1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene is a valuable chemical intermediate whose utility is derived from the unique and powerful properties of the tetrafluoroethoxy group. While not a therapeutic agent itself, it serves as a critical building block for synthesizing more complex molecules where enhanced metabolic stability, modulated lipophilicity, and conformational control are desired. Understanding the fundamental impact of this fluorinated moiety provides drug development professionals with a key tool for optimizing the next generation of small molecule therapeutics.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

An In-depth Technical Guide to the Molecular Structure of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 42145-66-4).[1] We delve into its structural elucidation through a detailed examination of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, this guide outlines a robust synthetic methodology based on the Williamson ether synthesis, discusses the electronic and steric implications of its unique substitution pattern, and explores its potential applications. The content is structured to deliver actionable insights for professionals in chemical research and drug development, grounding all technical claims in established scientific principles and authoritative sources.

Introduction and Significance

1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene is an aromatic ether distinguished by the presence of a fluorinated alkoxy group adjacent to a methyl group on a benzene ring. The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The tetrafluoroethoxy moiety (-OCF₂CF₂H) is a particularly interesting substituent due to its strong electron-withdrawing inductive effect and unique steric profile.

Understanding the precise molecular architecture of this compound is critical for predicting its reactivity, physicochemical properties, and potential interactions with biological targets. The ortho-relationship between the electron-donating methyl group and the electron-withdrawing tetrafluoroethoxy group creates a unique electronic environment on the aromatic ring, influencing its reactivity in further chemical transformations and its potential as a scaffold in drug design.

Physicochemical Properties and Structural Identifiers

A summary of the key properties for 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene is provided below. These identifiers are crucial for accurate documentation, safety assessment, and retrieval of information from chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene | N/A |

| CAS Number | 42145-66-4 | [1] |

| Molecular Formula | C₉H₈F₄O | [1][2] |

| Molecular Weight | 208.16 g/mol | [1][2] |

| InChI Key | OHXFFMAUQJFAAF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC=CC=C1OC(F)(F)C(F)F | N/A |

| Purity | ≥98% (typical commercial grade) | [1] |

Synthesis and Mechanistic Considerations

The most logical and widely applied method for constructing the ether linkage in this molecule is the Williamson Ether Synthesis .[3][4][5] This venerable reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other suitable electrophile.[4][5][6]

For the synthesis of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene, the ideal retrosynthetic disconnection involves o-cresol (2-methylphenol) as the nucleophile precursor and a tetrafluoroethylating agent as the electrophile.

Proposed Synthetic Workflow

The synthesis can be achieved in a two-step, one-pot procedure. The first step involves the deprotonation of o-cresol to form the corresponding phenoxide, which is a significantly stronger nucleophile than the neutral alcohol.[4] The second step is the nucleophilic substitution reaction with an appropriate electrophile.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. spectrabase.com [spectrabase.com]

- 3. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation of this fluorinated aromatic ether. By integrating theoretical underpinnings with detailed, field-proven protocols, this guide serves as an authoritative resource for the characterization of complex organic molecules. Each section explains the causality behind experimental choices and provides a self-validating framework for data interpretation, ensuring scientific integrity and trustworthiness.

Molecular Structure and Physicochemical Properties

1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene is an aromatic compound featuring an ortho-substituted toluene core linked to a tetrafluoroethoxy group via an ether bond. The presence of the highly electronegative fluorine atoms significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Key Identifiers:

-

Molecular Formula: C₉H₈F₄O

-

Molecular Weight: 208.16 g/mol

-

CAS Number: 42145-66-4

The structural confirmation of this molecule relies on a synergistic approach, utilizing multiple spectroscopic techniques to probe different aspects of its atomic and electronic framework.

Caption: Molecular structure of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the precise connectivity and chemical environment of atoms within the structure.

Rationale for Experimental Choices

The selection of a deuterated solvent is critical to avoid large, interfering signals from the solvent itself.[1][2] Chloroform-d (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for aromatic ethers and its well-characterized residual solvent peak, which can be used for spectral calibration.[2] A standard 5 mm NMR tube is used to ensure compatibility with modern high-field spectrometers.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons in each environment (integration).

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene and dissolve it in approximately 0.7 mL of CDCl₃.[2]

-

Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is typically sufficient. The spectral window should span from approximately -1 to 10 ppm.[3]

-

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the residual CHCl₃ signal at δ 7.26 ppm.

The structure suggests five distinct proton signals: four for the aromatic protons and one for the methyl group protons. The tetrafluoroethoxy group contains one proton on the terminal carbon, which will exhibit coupling to the adjacent fluorine atoms.

-

Aromatic Protons (δ ≈ 6.8-7.3 ppm): The four protons on the benzene ring are in different chemical environments due to the two different ortho substituents. They will appear as complex multiplets in the aromatic region. Electron-donating groups like -CH₃ and -OR tend to shield ortho and para protons, shifting them upfield.[4]

-

-OCHF₂ Proton (δ ≈ 5.8-6.5 ppm): This proton is significantly deshielded due to the adjacent oxygen and two fluorine atoms. It is expected to appear as a triplet of triplets due to coupling with the two geminal fluorine atoms and the two vicinal fluorine atoms.

-

Methyl Protons (-CH₃, δ ≈ 2.2 ppm): The methyl group attached to the aromatic ring typically appears as a singlet in this region.[5]

| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.3 | Multiplet | 2H | Aromatic (H-3, H-5) |

| ~6.8-7.0 | Multiplet | 2H | Aromatic (H-4, H-6) |

| ~5.9-6.4 | Triplet of Triplets | 1H | -OCHF₂ |

| ~2.2 | Singlet | 3H | -CH₃ |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of unique carbon environments in a molecule. Standard spectra are acquired with proton decoupling, resulting in a singlet for each unique carbon atom.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for this less sensitive nucleus.[2]

-

Data Acquisition: Acquire the spectrum on a 100 MHz (or higher) spectrometer using a standard proton-decoupled pulse sequence. A wider spectral window, typically -10 to 180 ppm, is required.[3]

-

Processing: Process the FID, apply phase and baseline corrections, and reference the spectrum to the CDCl₃ solvent signal at δ 77.16 ppm.

The molecule has nine unique carbon atoms, and thus nine signals are expected in the ¹³C{¹H} NMR spectrum.

-

Aromatic Carbons (δ ≈ 110-160 ppm): Six distinct signals are expected. The carbons directly attached to the oxygen (C-2) and methyl group (C-1) will be downfield. The ether linkage will cause a significant downfield shift for C-2. Substituent effects on benzene chemical shifts are well-documented.[6][7]

-

Tetrafluoroethoxy Carbons (δ ≈ 105-125 ppm): The two carbons of the ethoxy group will be split into triplets by the attached fluorine atoms (¹JCF and ²JCF coupling). The -CF₂- carbon will be further downfield than the -CHF₂ carbon.

-

Methyl Carbon (-CH₃, δ ≈ 15-20 ppm): The methyl carbon signal is expected in the aliphatic region, upfield.

| Predicted Signal (δ, ppm) | Assignment |

| ~157 | C-2 (Aromatic, C-O) |

| ~131 | C-1 (Aromatic, C-CH₃) |

| ~128-130 | C-3, C-5 (Aromatic, CH) |

| ~120-125 | C-4, C-6 (Aromatic, CH) |

| ~115 (triplet) | -OCHF₂ |

| ~108 (triplet) | -OCF₂- |

| ~16 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[8]

Rationale for Experimental Choices

For a liquid sample, the simplest and most common method is to acquire the spectrum as a thin film between two salt (NaCl or KBr) plates.[9] This avoids solvent interference and provides a clean spectrum of the neat compound.

-

Sample Preparation: Place one drop of the neat liquid sample onto a polished NaCl or KBr salt plate.

-

Assembly: Place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Data Acquisition: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty spectrometer should be run first and automatically subtracted from the sample spectrum.

The IR spectrum will confirm the presence of the key functional groups: aromatic C-H, aliphatic C-H, C=C of the benzene ring, the C-O ether linkage, and the C-F bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (-CH₃) |

| 1600-1475 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Aryl Ether |

| 1150-1000 | C-F Stretch | Fluoroalkane |

The C-F stretching region is particularly important, expected to show very strong and characteristic absorptions.[10] The region below 1400 cm⁻¹, known as the fingerprint region, will contain a complex pattern of signals unique to the molecule's overall structure.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

Rationale for Experimental Choices

Electron Ionization (EI) is a standard, high-energy ionization technique that induces extensive fragmentation. This provides a rich fragmentation pattern that acts as a molecular fingerprint, which is highly useful for structural elucidation.

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.

-

Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule minus one electron. For C₉H₈F₄O, the molecular ion peak is expected at m/z = 208 . Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system.[14]

-

Key Fragments: Fragmentation often occurs at the weakest bonds or leads to the formation of stable ions or neutral molecules.

-

Loss of CHF₂ (m/z = 157): Cleavage of the C-C bond in the ethoxy chain.

-

Loss of OCF₂CHF₂ (m/z = 91): Cleavage of the ether bond to form a tolyl cation, which can rearrange to the very stable tropylium ion (C₇H₇⁺). This is a classic fragment for alkylbenzenes.[15]

-

Loss of CH₃ (m/z = 193): Cleavage of the methyl group.

-

Phenyl Cation (m/z = 77): Formed from further fragmentation of the tropylium ion.[16]

-

| m/z Value | Possible Fragment Identity |

| 208 | [M]⁺ (Molecular Ion) |

| 193 | [M - CH₃]⁺ |

| 157 | [M - CHF₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Integrated Analytical Workflow

The definitive characterization of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene is not achieved by a single technique but by the logical integration of data from all methods. The workflow validates the structure at each step, from elemental composition to the precise arrangement of atoms.

Caption: Integrated workflow for the synthesis and structural verification.

Conclusion

The spectroscopic characterization of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene requires a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy establish the definitive carbon-hydrogen framework and atom connectivity. Infrared spectroscopy confirms the presence of key functional groups, notably the aromatic ring, ether linkage, and carbon-fluorine bonds. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The convergence of data from these orthogonal techniques provides an unambiguous and trustworthy elucidation of the molecular structure, a critical requirement for applications in research and development.

References

- Bax, A., & Subramanian, S. (1986). A new, highly sensitive, and selective 2D NMR technique for the determination of long-range heteronuclear coupling constants. Journal of Magnetic Resonance, 67(3), 565-569.

- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Gunther, H. (2013).

- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- SpectraBase. (n.d.). 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene. John Wiley & Sons, Inc.

-

Schaefer, T., Sebastian, R., & Penner, G. H. (1985). ¹H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603. Available at: [Link]

-

Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

Sources

- 1. publish.uwo.ca [publish.uwo.ca]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Infrared (IR) spectroscopy | Resource | RSC Education [edu.rsc.org]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. whitman.edu [whitman.edu]

- 16. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

solubility of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a predictive framework based on first principles of physical organic chemistry. We dissect the molecule's structural attributes to forecast its behavior in a range of common organic solvents. Furthermore, this guide presents a robust, field-proven experimental protocol for the precise determination of its solubility, ensuring researchers in drug development and materials science are equipped with both the theoretical understanding and the practical methodology to work with this compound.

Introduction: The Significance of Solubility

1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene is an aromatic ether featuring a partially fluorinated alkyl chain. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, including enhanced metabolic stability, altered lipophilicity, and unique intermolecular interactions.[1] The solubility of a compound is a critical physicochemical parameter that governs its utility. In drug development, solubility directly impacts bioavailability and formulation strategies.[2] For materials scientists, it dictates processing conditions and the selection of appropriate solvents for synthesis, purification, and application. This guide serves as a foundational resource for professionals requiring a deep understanding of the solubility profile of this specific fluorinated ether.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This axiom posits that substances with similar intermolecular forces are more likely to be soluble in one another. The overall solubility of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene is a composite of the contributions from its distinct structural motifs.

Molecular Structure and Intermolecular Forces

The molecule can be deconstructed into three key regions:

-

Aromatic Core (Toluene Moiety): The benzene ring substituted with a methyl group is nonpolar and lipophilic. It primarily engages in van der Waals forces (specifically, London dispersion forces) with solvent molecules. This region favors solubility in nonpolar and weakly polar solvents.

-

Ether Linkage (-O-): The oxygen atom introduces a polar, electron-rich site. It possesses lone pairs of electrons, making it a hydrogen bond acceptor. This feature allows for favorable dipole-dipole interactions and hydrogen bonding with protic solvents. However, ethers themselves lack a hydrogen-bond donor site, which limits their solubility in highly cohesive solvents like water.[4][5]

-

Tetrafluoroethoxy Group (-OCF₂CF₂H): The presence of four highly electronegative fluorine atoms creates strong C-F dipoles, significantly increasing the polarity of this substituent. However, the symmetrical arrangement of the C-F bonds on each carbon and the overall electron-withdrawing nature reduce the basicity of the ether oxygen compared to its non-fluorinated analogs. The fluorine atoms are poor hydrogen bond acceptors and the C-H bond is not acidic enough to be a significant donor. The primary interactions involving this group are strong dipole-dipole and van der Waals forces.[6]

Predicted Solubility in Different Solvent Classes

Based on the analysis of its structure, we can predict the solubility of 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene in various organic solvent classes:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Good solubility is anticipated. The large, nonpolar surface area of the toluene moiety will interact favorably with these solvents through dispersion forces. Toluene and benzene, being aromatic, may offer particularly favorable π-π stacking interactions.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile): Moderate to good solubility is expected. These solvents possess a significant dipole moment, which can interact favorably with the polar ether and tetrafluoroethoxy groups. THF, being a cyclic ether, is likely to be an excellent solvent due to its structural similarity to the ether portion of the solute.[4]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Limited to poor solubility is predicted. While the ether oxygen can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. To dissolve in a highly structured, hydrogen-bonded solvent like water, the solute must disrupt strong solvent-solvent interactions. The energy cost of creating a cavity for the large, hydrophobic part of the molecule is unlikely to be compensated by the few favorable solute-solvent interactions.[1] Solubility will be significantly higher in alcohols like ethanol compared to water, but it is still expected to be limited.

Experimental Protocol: Quantitative Determination of Equilibrium Solubility

To move beyond prediction to quantitative measurement, the Shake-Flask Method is the gold-standard and most reliable technique for determining the equilibrium solubility of a compound.[7] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility.[8]

Causality in Experimental Design

The protocol described below is designed as a self-validating system. The use of excess solute ensures that equilibrium is reached from a state of saturation. The extended equilibration time allows for the dissolution process to reach a thermodynamic minimum. Temperature control is critical, as solubility is temperature-dependent. Finally, a validated analytical method ensures that the measured concentration is accurate and reproducible.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

Equilibration: Place the sealed container in a mechanical shaker or agitator within a temperature-controlled environment (e.g., an incubator shaker set to 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[9]

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, withdraw a sample of the supernatant and clarify it either by centrifugation at high speed or by filtration through a chemically inert, fine-pore filter (e.g., a 0.22 µm PTFE syringe filter).

-

Sample Preparation: Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), or UV-Vis Spectroscopy.

-

Calculation: Determine the concentration of the compound in the original saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

Visualization of the Experimental Workflow

Sources

- 1. Phenol ether - Wikipedia [en.wikipedia.org]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. youtube.com [youtube.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 6. ssgopalganj.in [ssgopalganj.in]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. enamine.net [enamine.net]

reactivity of the tetrafluoroethoxy group on an aromatic ring

An In-Depth Technical Guide to the Reactivity of the Tetrafluoroethoxy Group on an Aromatic Ring

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorinated functional groups is a cornerstone of molecular design. These groups are prized for their ability to modulate a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] While the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups have been extensively studied and utilized, emerging moieties such as the tetrafluoroethoxy group (-OCHF2CF2 or, more commonly in literature, -OCF2CF2H) offer a nuanced alternative for fine-tuning molecular characteristics.

This technical guide provides a comprehensive overview of the synthesis and reactivity of aromatic rings bearing the 1,1,2,2-tetrafluoroethoxy substituent. We will delve into the electronic nature of this group and its influence on key reaction classes, including electrophilic and nucleophilic aromatic substitution, as well as palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique functional group in their synthetic endeavors.

The Electronic Nature of the Tetrafluoroethoxy Group

The reactivity of a substituted aromatic ring is governed by the electronic effects of its substituents, which are a combination of inductive and resonance effects.[3]

-

Inductive Effect (-I): Fluorine is the most electronegative element. The four fluorine atoms on the tetrafluoroethoxy group exert a powerful electron-withdrawing inductive effect through the sigma bond network. This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic.

-

Resonance Effect (+M): The oxygen atom directly attached to the aromatic ring possesses lone pairs of electrons that can be donated into the pi-system of the ring through resonance. This effect increases the electron density, particularly at the ortho and para positions.

For the tetrafluoroethoxy group, the strong -I effect from the fluoroalkyl chain is expected to dominate the +M effect of the ether oxygen. Consequently, the -OCF2CF2H group is a moderately to strongly deactivating group for electrophilic aromatic substitution. However, because the resonance donation of electrons still occurs, it acts as an ortho-, para-director .[4][5][6] This combination of deactivation and ortho-, para-direction is characteristic of halogens and other fluoroalkoxy groups.

| Property | Tetrafluoroethoxy (-OCF2CF2H) Group |

| Inductive Effect | Strongly electron-withdrawing (-I) |

| Resonance Effect | Moderately electron-donating (+M) |

| Net Electronic Effect | Electron-withdrawing / Deactivating |

| Directing Effect (EAS) | Ortho, Para |

Table 1. Summary of the electronic properties of the tetrafluoroethoxy group.

Synthesis of Aryl Tetrafluoroethyl Ethers

The primary methods for the synthesis of aryl tetrafluoroethyl ethers involve the formation of the aryl-oxygen bond. A highly effective and versatile method is the palladium-catalyzed C-O cross-coupling of an aryl halide with the corresponding fluorinated alcohol.[1][7]

A key starting material for many synthetic applications is 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 68834-05-9), which is commercially available.[6] This intermediate is likely synthesized from 4-bromophenol and tetrafluoroethylene under basic conditions or through a transition metal-catalyzed process. Its availability provides a convenient entry point for a wide range of functionalization reactions.

Reactivity and Functionalization of the Aromatic Ring

The electron-withdrawing nature of the tetrafluoroethoxy group defines the reactivity of the aromatic ring. It deactivates the ring towards electrophiles and activates it towards nucleophiles, provided other electronic requirements are met.

Electrophilic Aromatic Substitution (EAS)

Due to the deactivating nature of the -OCF2CF2H group, electrophilic aromatic substitution reactions require forcing conditions compared to benzene. The reaction proceeds via the standard EAS mechanism, where the ortho- and para-substituted intermediates are stabilized by the resonance donation from the ether oxygen.

Figure 1: General mechanism for Electrophilic Aromatic Substitution.

Experimental Protocol: Nitration of (1,1,2,2-Tetrafluoroethoxy)benzene

This protocol is adapted from standard procedures for the nitration of deactivated aromatic rings.[8][9][10] The primary product expected is the para-isomer due to sterics, with a smaller amount of the ortho-isomer.

Materials:

-

(1,1,2,2-Tetrafluoroethoxy)benzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly and carefully add concentrated nitric acid (1.1 equivalents) to stirred, concentrated sulfuric acid (2.0 equivalents). Maintain the temperature below 10 °C.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (1,1,2,2-tetrafluoroethoxy)benzene (1.0 equivalent) in a minimal amount of dichloromethane. Cool the flask in an ice-water bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the starting material. The reaction temperature must be maintained between 0 °C and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Neutralization: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to separate the para and ortho isomers.

Palladium-Catalyzed Cross-Coupling Reactions

The commercially available 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive in oxidative addition to palladium(0) than C-H or C-F bonds, allowing for selective functionalization.[11]

Figure 2: Cross-coupling functionalization of the key bromo-intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl compound, a common structural motif in pharmaceuticals.[5][12][13][14]

Materials:

-

1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene

-

Arylboronic acid (e.g., Phenylboronic acid, 1.2 equivalents)

-

Pd(PPh₃)₄ (0.03 equivalents)

-

2M Aqueous Sodium Carbonate solution

-

Toluene and Ethanol

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 equivalent), the arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.03 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by the 2M aqueous sodium carbonate solution (2.0 equivalents).

-

Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 80-90 °C under an inert atmosphere and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is generally feasible on aromatic rings that are highly electron-deficient.[15][16][17] This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a good leaving group (e.g., a halogen).[16]

The tetrafluoroethoxy group is electron-withdrawing and would activate the ring towards nucleophilic attack compared to an unsubstituted ring. However, for SNAr to be synthetically useful, an additional, powerful EWG is typically required. In a substrate like 4-fluoro-1-nitro-2-(tetrafluoroethoxy)benzene, the -OCF2CF2H group would contribute to the activation of the C-F bond towards nucleophilic attack.

Figure 3: General mechanism for Nucleophilic Aromatic Substitution (Addition-Elimination).

Assessment of Metabolic Stability

A key driver for incorporating fluoroalkoxy groups into drug candidates is to enhance metabolic stability.[1][18] The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[19] Placing a group like -OCF2CF2H at a known site of oxidative metabolism (e.g., replacing a methoxy group, -OCH3) can block this metabolic pathway, potentially increasing the drug's half-life and bioavailability.[18] However, it is crucial to experimentally validate this, as some fluorinated motifs can be liable to metabolic defluorination.[20]

Experimental Protocol: In Vitro Microsomal Stability Assay

This is a standard, high-throughput assay used early in drug discovery to assess a compound's susceptibility to Phase I metabolism.[8][21][22][23][24]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in CYP enzymes.

Materials:

-

Test compound (containing the -OCF2CF2H group)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (to sustain enzyme activity)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Positive control compound (e.g., Verapamil, known to be metabolized)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Incubation: In a 96-well plate, add the liver microsome solution to the wells. Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the plates to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Interpretation: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.[21][23]

Conclusion and Future Outlook

The tetrafluoroethoxy group presents a compelling, albeit underutilized, option for medicinal and materials chemists. Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring, deactivating it towards electrophilic attack while rendering it susceptible to functionalization via modern synthetic methods like palladium-catalyzed cross-coupling. While it is predicted to enhance metabolic stability, this must be confirmed experimentally for each new chemical entity. The commercial availability of key building blocks like 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene provides a practical and efficient gateway to a diverse range of novel, functionalized aromatic compounds. As the demand for molecules with finely-tuned properties continues to grow, the tetrafluoroethoxy group is poised to become an increasingly valuable tool in the synthetic chemist's arsenal.

References

-

Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 14(1), 1-2. [Link]

-

Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

-

Gill, H., & Bull, J. A. (2022). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 14(12), 835-853. [Link]

-

Park, J. H., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6484–6488. [Link]

-

University of Illinois Springfield. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

-

Hammett equation. In Wikipedia. [Link]

-

Banks, J. T., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

-

University of Calgary. (n.d.). Unit 4: Free Energy Relationships. [Link]

-

Ryan, S. J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8859–8866. [Link]

-

Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]

-

YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. [Link]

-

University of Anbar. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-